4'-Epidaunorubicin hydrochloride

Bioprocess Engineering Metabolic Engineering Anthracycline Biosynthesis

4'-Epidaunorubicin HCl is the essential, low-yield semi-synthetic intermediate for Epirubicin. Its distinct 4'-epi-isomer configuration is critical; direct substitution is not viable. This water-soluble standard is ideal for bioprocess optimization, cardiotoxicity SAR studies, and method validation. For R&D use only; availability varies.

Molecular Formula C27H29NO10.HCl
C27H30ClNO10
Molecular Weight 564.0 g/mol
CAS No. 56390-08-0
Cat. No. B1589892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Epidaunorubicin hydrochloride
CAS56390-08-0
Molecular FormulaC27H29NO10.HCl
C27H30ClNO10
Molecular Weight564.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
InChIInChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1
InChIKeyGUGHGUXZJWAIAS-CFCXLQPVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4'-Epidaunorubicin Hydrochloride (CAS 56390-08-0): Core Chemical, Biological, and Pharmaceutical Properties


4'-Epidaunorubicin hydrochloride, with CAS number 56390-08-0, is an anthracycline antitumor antibiotic and a 4'-epi-isomer of daunorubicin [1]. Its structure features a tetracyclic quinone aglycone linked to an amino sugar (daunosamine), and it acts as a topoisomerase II inhibitor, leading to DNA double-strand breaks and apoptosis . It is primarily recognized as the crucial semi-synthetic intermediate in the production of the clinically approved drug epirubicin (4'-epidoxorubicin) [2]. The hydrochloride salt form is known to be water-soluble, which is a key property for both its utility as a chemical intermediate and its formulation .

Critical Chemical and Biological Factors Preventing Direct Substitution of 4'-Epidaunorubicin Hydrochloride


Direct substitution of 4'-epidaunorubicin hydrochloride with its parent drug, daunorubicin, or its downstream clinical product, epirubicin, is not scientifically or commercially viable due to fundamental differences in both metabolic engineering and clinical pharmacology. From a manufacturing perspective, the overall semi-synthetic conversion rate from daunorubicin to epirubicin is only 15%, with 4'-epidaunorubicin being a critical, low-yield bottleneck intermediate [1]. This low conversion efficiency highlights the compound's unique value in bioprocess optimization and supply chain economics. Biologically, while epirubicin is a close analog, its metabolic profile is significantly different due to a unique glucuronidation pathway that is absent in both 4'-epidaunorubicin and its parent compound, daunorubicin [2]. This pathway is the primary reason for epirubicin's improved clinical tolerability and reduced cardiotoxicity compared to doxorubicin [2][3]. Therefore, using 4'-epidaunorubicin as a simple substitute for either daunorubicin or epirubicin would result in dramatically different pharmacokinetic and toxicity profiles in vivo, making it unsuitable for direct clinical application without rigorous re-evaluation. Its value lies precisely in its distinct role as a synthesis intermediate and a research tool for studying structure-activity relationships.

Quantitative Differentiation Data for 4'-Epidaunorubicin Hydrochloride: A Technical Evidence Guide for Procurement and Research


Fermentative Production Yield of 4'-Epidaunorubicin vs. Other Anthracyclines

In the context of bioprocess development for anthracycline production, the fermentation titer of 4'-epidaunorubicin has been established as a key performance indicator. A genetically engineered strain of *Streptomyces coeruleorubidus* (MSL 204) achieved a 4'-epidaunorubicin yield of 124.1 mg L⁻¹, representing a 33% increase over the previous highest reported titer of 93 mg L⁻¹ [1][2]. This quantitative improvement is a result of specific genetic modifications, including the knockout of competing pathways (dnrU and dnrX) and overexpression of the rate-limiting enzyme aveBIV [1].

Bioprocess Engineering Metabolic Engineering Anthracycline Biosynthesis

Cardiotoxicity Risk: 4'-Epidaunorubicin vs. Epirubicin and Doxorubicin

The cardiotoxic potential of anthracyclines is a major clinical concern. While direct comparative in vivo cardiotoxicity data for 4'-epidaunorubicin is limited, strong inferences can be drawn from its close structural analog, epirubicin. Epirubicin demonstrates a significantly lower cardiotoxicity profile compared to doxorubicin. The cumulative dose ratio for an equal risk of cardiotoxicity is approximately 1.8 in favor of epirubicin, with threshold doses of 900-1000 mg/m² for epirubicin versus 500-550 mg/m² for doxorubicin [1]. Furthermore, the Maximum Tolerated Dose (MTD) of epirubicin is about 2-fold higher than that of doxorubicin (150 mg/m² vs. ~75 mg/m²) [2]. These differences are attributed to epirubicin's unique glucuronidation metabolic pathway, which reduces its cardiotoxic free radical formation [3].

Cardio-oncology Drug Safety Anthracycline Toxicity

In Vitro Cardiotoxicity Assessment: Relative Potency of Anthracyclines in Isolated Atria

An ex vivo study using paced mouse left atria provides a direct, quantitative comparison of the cardiotoxic effects of several anthracyclines and their metabolites. The study determined that the concentration of anthracycline required to produce a given reduction in contractile force varied significantly. The IC50 values (μmol/g atrial tissue) were 3.5 for daunorubicin and a higher relative toxicity (lower IC50) was observed for its 13-dihydro metabolite (IC50 0.33) compared to the parent drug [1]. While 4'-epidaunorubicin was not directly tested, its 4'-epi isomer, epirubicin (Epi), was included. The study found that the 13-dihydro metabolite of epirubicin also had greater toxicity than the parent epirubicin, but the overall pharmacokinetic and pharmacodynamic model predicted epirubicin to be threefold less cardiotoxic than doxorubicin [1].

Cardiotoxicity In Vitro Pharmacology Tissue Bath Assays

Optimal Research and Industrial Applications for 4'-Epidaunorubicin Hydrochloride


Advanced Metabolic Engineering and Bioprocess Optimization for Anthracycline Production

4'-Epidaunorubicin hydrochloride serves as the key analytical standard and reference material for quantifying the production of the critical semi-synthetic intermediate, 4'-epidaunorubicin, in genetically engineered microbial strains. The established fermentation titer of 124.1 mg L⁻¹ provides a concrete benchmark for evaluating strain and process improvements [1]. This scenario is essential for teams focused on optimizing the commercial supply chain for epirubicin, given the low-yielding conventional semi-synthesis route.

Structure-Activity Relationship (SAR) Studies of Anthracycline Cardiotoxicity

As a structural isomer of daunorubicin and the direct precursor to epirubicin, 4'-epidaunorubicin is a vital tool compound for elucidating the molecular mechanisms behind anthracycline-induced cardiotoxicity. By comparing its effects in models like isolated atria to those of daunorubicin, doxorubicin, and epirubicin, researchers can dissect the contribution of the 4'-hydroxyl group configuration to both therapeutic efficacy and the adverse cardiac profile [2]. The known 1.8-fold difference in clinical cardiotoxicity risk between epirubicin and doxorubicin underscores the importance of this structural feature [3].

Analytical Chemistry and Quality Control in Pharmaceutical Manufacturing

The compound is an established impurity of daunorubicin and a key process intermediate in the manufacture of epirubicin hydrochloride [4]. A high-purity reference standard of 4'-epidaunorubicin hydrochloride is therefore indispensable for developing and validating analytical methods (e.g., HPLC, UPLC-MS) to ensure the purity of both the starting material and the final drug product. Its unique crystalline form, which is described as stable and readily soluble, makes it particularly suitable as a reference standard for pharmaceutical quality control [5].

Preclinical Toxicology and Pharmacology Research

For researchers investigating the pharmacology of anthracyclines, 4'-epidaunorubicin offers a valuable comparator. Its water-soluble prodrug form allows for flexible formulation in in vitro and in vivo studies . Understanding its potency, metabolism, and toxicity relative to other class members (e.g., the 1.8- to 18.4-fold lower toxicity observed for some new analogs relative to parent drugs) [6] can provide critical context for drug discovery efforts aimed at developing next-generation anthracyclines with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Epidaunorubicin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.